3-(2-aminoethyl)-1-methyl-1H-1,2,4-triazol-5-amine
Description
Properties
Molecular Formula |
C5H11N5 |
|---|---|
Molecular Weight |
141.18 g/mol |
IUPAC Name |
5-(2-aminoethyl)-2-methyl-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C5H11N5/c1-10-5(7)8-4(9-10)2-3-6/h2-3,6H2,1H3,(H2,7,8,9) |
InChI Key |
YZAWKYZQLYEOBM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC(=N1)CCN)N |
Origin of Product |
United States |
Preparation Methods
Method Overview
This method employs a high-pressure autoclave process where formic acid esters, hydrazine hydrate, and ammonium salts are sequentially added under sealed, stirred conditions. The process involves heating to reaction temperature, followed by gradual cooling, which facilitates cyclization and formation of the triazole core.
Reaction Mechanism
The key steps involve:
- Formation of formamide intermediates through ammonolysis of formic acid esters.
- Hydrazine hydrate reacts with formamide to generate formylhydrazine derivatives.
- Intramolecular cyclization of these intermediates yields the 1,2,4-triazole ring.
Process Details and Data Table
| Step | Reagents & Conditions | Key Outcomes | Notes |
|---|---|---|---|
| 1 | Formic acid ester, hydrazine hydrate, ammonium salt | Reaction in high-pressure autoclave at elevated temperature | Produces a white emulsion after reaction; byproduct methyl alcohol evaporated during cooling |
| 2 | Addition of ethanol, reflux, filtration | Crystallization of 1,2,4-triazole | Yields high purity product with simple operation |
Advantages & Limitations
- Advantages: Simple, low energy consumption, minimal waste.
- Limitations: Equipment corrosion risk due to formic acid; dehydration energy required at high temperatures (~155°C).
Synthesis via Bishydrazide and Ammonia (Ainsworth et al., 1955)
Method Overview
This approach involves reacting bishydrazide with liquefied ammonia at high temperature (~200°C) and pressure, leading to cyclization into the triazole ring.
Reaction Pathway
- Bishydrazide reacts with ammonia, forming intermediates that cyclize to produce 1,2,4-triazole derivatives.
- Yield typically ranges between 70–80%.
Process Details and Data Table
| Step | Reagents & Conditions | Key Outcomes | Notes |
|---|---|---|---|
| 1 | Bishydrazide + liquefied ammonia | High-temperature reaction (~200°C) | Produces 1,2,4-triazole derivatives |
| 2 | Cyclization in water | High yield, but requires robust equipment | High energy input and pressure |
Advantages & Limitations
- Advantages: Avoids corrosive acids, relatively straightforward.
- Limitations: High reaction temperature and pressure demand specialized equipment, challenging for scale-up.
Cyclocondensation of Formamide with Ketazines (Nagata et al., 1999)
Method Overview
This method involves the cyclocondensation of formamide with ketazine derivatives, such as methyl ethyl ketazine, under reflux conditions, with distillative removal of byproducts like methyl ethyl ketone (MEK).
Reaction Mechanism
- Nucleophilic attack of formamide on ketazine, followed by cyclization and dehydration, forms the 1,2,4-triazole ring.
- The process benefits from the recovery of MEK, reducing waste.
Process Details and Data Table
| Step | Reagents & Conditions | Key Outcomes | Notes |
|---|---|---|---|
| 1 | Formamide + MEK azine, water | Dropwise addition at ~170°C | High yield of triazole derivatives |
| 2 | Distillation of MEK | Recycle raw material, energy-efficient | Suitable for large-scale synthesis |
Advantages & Limitations
- Advantages: High yield, energy efficiency via raw material recycling.
- Limitations: Complex process requiring precise temperature control and distillation setup.
Alternative Routes and Considerations
From Acyl Hydrazides
- Synthesis involves cyclization of acyl hydrazides under basic conditions, often with microwave assistance, to produce various 1,2,4-triazole derivatives, including aminoethyl variants.
- Notably, the reaction of hydrazine derivatives with carboxylic acids or their derivatives can lead to the target compound, with yields dependent on reaction conditions.
From Uracil Derivatives
- Uracil derivatives can be cyclized to form 1,2,4-triazoles through condensation reactions, although this route is more relevant for heterocyclic analogs.
Summary and Critical Insights
| Synthesis Method | Raw Materials | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Formic acid, hydrazine hydrate, ammonium salt | Formic esters, hydrazine hydrate, ammonium salts | Autoclave, high temperature (~155°C) | Simple, low waste | Equipment corrosion, dehydration energy |
| Bishydrazide + ammonia | Bishydrazide, ammonia | High temperature (~200°C), high pressure | Avoids acids, straightforward | Equipment demands, high energy |
| Formamide + ketazine | Formamide, ketazine derivatives | Reflux (~170°C), distillation | High yield, recyclable | Complex setup, precise control |
Mechanistically , these methods rely on the nucleophilic attack of hydrazine derivatives or ammonia on suitable precursors, followed by cyclization and dehydration to form the 1,2,4-triazole ring. The choice of route depends on factors such as raw material availability, desired yield, energy consumption, and equipment constraints.
Final Remarks
The synthesis of 3-(2-aminoethyl)-1-methyl-1H-1,2,4-triazol-5-amine can be optimized by selecting appropriate pathways based on industrial scale, cost, and environmental considerations. The most promising methods involve the cyclization of hydrazine derivatives with formamide or related intermediates, with recent advances focusing on energy-efficient processes and waste minimization. Continued research aims to refine these routes, emphasizing greener chemistry principles and scalable protocols.
Chemical Reactions Analysis
Types of Reactions
3-(2-aminoethyl)-1-methyl-1H-1,2,4-triazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The amino and methyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various substituted triazole derivatives.
Scientific Research Applications
3-(2-aminoethyl)-1-methyl-1H-1,2,4-triazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(2-aminoethyl)-1-methyl-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The 1,2,4-triazole core allows for extensive substitution, leading to varied chemical and biological profiles. Key analogs include:
Table 1: Structural Comparison of Triazole Derivatives
Key Observations :
- Aminoethyl vs.
- Aromatic vs.
- Energetic Materials : Nitro and tetrazole substituents (e.g., HANTT ) impart high density (1.65–1.81 g/cm³) and detonation performance (up to 8779 m/s velocity), diverging from medicinal applications.
Biological Activity
3-(2-aminoethyl)-1-methyl-1H-1,2,4-triazol-5-amine (CAS No. 56436-29-4) is a triazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique molecular structure, which includes a triazole ring and an aminoethyl side chain. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antibacterial, antifungal, and anticancer properties.
- Molecular Formula : C4H9N5
- Molecular Weight : 127.15 g/mol
- CAS Number : 56436-29-4
Antibacterial Activity
Recent studies have demonstrated that triazole derivatives exhibit significant antibacterial properties. The antibacterial activity of this compound can be compared to other triazole compounds.
| Compound | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| This compound | TBD | Antibacterial |
| Compound A | <8 µM | Antibacterial against G+ strains |
| Compound B | 0.4–0.8 µM | Antibacterial against G+ strains |
The specific MIC values for this compound are yet to be determined in published literature but are expected to be competitive based on the activity of related compounds.
Anticancer Activity
The anticancer potential of triazole derivatives has been a focal point in recent research. Compounds similar to this compound have shown promising results in inhibiting tumor cell proliferation.
| Compound | IC50 (µM) | Cancer Cell Line | Mechanism |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Compound E | 3.4 | HL-60 | Induces ROS and cell cycle arrest |
| Compound F | 25.1 | MDAMB-231 | Mitochondrial targeting |
Preliminary findings suggest that the mechanism of action may involve the induction of reactive oxygen species (ROS) and cell cycle arrest at the G1 phase.
Case Studies
A variety of studies have explored the biological activities of triazole derivatives:
- Study on Antibacterial Properties : A recent investigation assessed several triazole compounds against Gram-positive and Gram-negative bacteria, revealing that modifications in the side chains significantly influence antibacterial efficacy.
- Anticancer Evaluation : Research focused on a series of triazole derivatives demonstrated that certain structural modifications enhanced selectivity towards cancer cells while minimizing toxicity to normal cells.
Q & A
Basic: What synthetic strategies are optimal for preparing 3-(2-aminoethyl)-1-methyl-1H-1,2,4-triazol-5-amine with high purity?
Methodological Answer:
The synthesis typically involves cyclocondensation reactions using aminoguanidine derivatives and carbonyl-containing precursors. Key steps include:
- Reagent Selection: Use aminoguanidine bicarbonate with acetic acid to generate intermediates, followed by alkylation to introduce the methyl and aminoethyl groups .
- Reaction Optimization: Employ toluene as a solvent under reflux with a Dean-Stark apparatus to remove water, enhancing yield (70–85%) .
- Purification: Utilize column chromatography (silica gel, methanol/dichloromethane gradient) or recrystallization from ethanol to achieve >95% purity .
Advanced: How can structural ambiguities in tautomeric forms of this compound be resolved experimentally?
Methodological Answer:
Tautomerism in triazoles can lead to spectral inconsistencies. To resolve this:
- Spectroscopic Analysis: Compare experimental -NMR and -NMR data with Density Functional Theory (DFT)-calculated shifts to identify dominant tautomers .
- X-ray Crystallography: Determine the solid-state structure to confirm the tautomeric form (e.g., 1-methyl vs. 3-methyl substitution). For example, monoclinic crystal systems (space group P21/c) with hydrogen-bonded networks can stabilize specific tautomers .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: - and -NMR identify proton environments and carbon frameworks. Look for NH signals near δ 5.5–6.0 ppm and triazole carbons at δ 150–160 ppm .
- Mass Spectrometry (MS): High-resolution ESI-MS confirms the molecular ion ([M+H]) and fragmentation patterns (e.g., loss of NHCH groups) .
- IR Spectroscopy: Detect N-H stretches (3200–3400 cm) and triazole ring vibrations (1600–1650 cm) .
Advanced: How can researchers address discrepancies between computational and experimental spectral data?
Methodological Answer:
- Multi-technique Validation: Cross-reference NMR, IR, and X-ray data to identify systematic errors in computational models (e.g., solvent effects in DFT simulations) .
- Parameter Adjustment: Optimize basis sets (e.g., B3LYP/6-311++G(d,p)) and solvent models (PCM for polar solvents) to improve agreement with experimental -NMR shifts .
Basic: What biological screening assays are suitable for evaluating its pharmacological potential?
Methodological Answer:
- Enzyme Inhibition: Use fluorescence-based assays (e.g., trypsin-like proteases) with IC determination. Triazole derivatives often show activity at µM ranges .
- Antimicrobial Testing: Perform broth microdilution (CLSI guidelines) against S. aureus and E. coli to assess MIC values .
- Cytotoxicity: Employ MTT assays on HEK-293 or HeLa cells to evaluate selectivity (therapeutic index >10 is desirable) .
Advanced: How can HPLC methods be optimized for analyzing degradants in stability studies?
Methodological Answer:
- Column Selection: Use a C18 column (250 mm × 4.6 mm, 5 µm) with a mobile phase of acetonitrile/0.1% TFA (70:30) at 1 mL/min .
- Forced Degradation: Expose the compound to heat (60°C), UV light, and acidic/basic conditions (0.1 M HCl/NaOH) to identify degradants via retention time shifts .
- Validation: Ensure linearity (R > 0.999), LOD (0.1 µg/mL), and LOQ (0.3 µg/mL) per ICH guidelines .
Basic: What are the key stability considerations for long-term storage?
Methodological Answer:
- Temperature: Store at –20°C in amber vials to prevent photodegradation.
- Humidity Control: Use desiccants (silica gel) to avoid hydrolysis of the aminoethyl group .
- Salt Form: Prepare hydrochloride salts to enhance stability; dihydrochloride forms show improved solubility and shelf life .
Advanced: How can molecular docking elucidate interactions with biological targets?
Methodological Answer:
- Target Selection: Focus on enzymes with triazole-binding pockets (e.g., CYP450 isoforms or kinases) .
- Software: Use AutoDock Vina with Lamarckian genetic algorithms. Set grid boxes (25 Å) centered on active sites (PDB: 4DKL) .
- Validation: Compare docking scores (ΔG < –7 kcal/mol) with experimental IC values to refine pose predictions .
Basic: What synthetic byproducts are common, and how are they mitigated?
Methodological Answer:
- Byproducts: Unreacted aminoguanidine or over-alkylated species (e.g., dimethyl derivatives).
- Mitigation: Monitor reaction progress via TLC (R = 0.3 in ethyl acetate/hexane 1:1) and quench excess alkylating agents with aqueous NHCl .
Advanced: What strategies resolve low reproducibility in biological activity assays?
Methodological Answer:
- Batch Analysis: Ensure compound purity (>98% by HPLC) and confirm stereochemical consistency via CD spectroscopy .
- Assay Controls: Include positive controls (e.g., fluconazole for antifungal assays) and normalize data to cell viability .
- Statistical Rigor: Use triplicate repeats and ANOVA (p < 0.05) to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
